3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride
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Description
3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride, also known as 4-Amino-2-pyridylbenzaldehyde hydrochloride or APB, is a versatile organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 257.68 g/mol, and is soluble in water, ethanol, and methanol. Its chemical structure consists of a benzene ring with an aminopyridine group attached to one of the ring’s carbon atoms. APB is a key intermediate in the synthesis of many organic compounds, and is also used in the preparation of dyes, pharmaceuticals, and other materials.
Scientific Research Applications
Chemosensors for pH Detection
A study by Dhawa et al. (2020) discusses the synthesis of compounds related to 3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride for use as fluorescent chemosensors for pH. These compounds were shown to effectively discriminate between normal cells and cancer cells based on pH differences, highlighting their potential in biomedical research and diagnostics Dhawa et al., 2020.
Synthesis of Aminopyridine Derivatives
Caron et al. (2001) described an efficient and cost-effective synthesis method for 2-phenyl-3-aminopyridine, a key intermediate in the preparation of related compounds, demonstrating the chemical's relevance in organic synthesis and pharmaceutical research Caron et al., 2001.
Biological Activity of Derivatives
Research by Sahb and Kadam (2022) explored the reaction and condensation of substituted 4-aminopyridine to produce Schiff base derivatives with potential in drug development. These derivatives were tested for their biological activity, contributing to the understanding of the chemical's applications in creating multifunctional drugs Sahb & Kadam, 2022.
Novel Synthetic Pathways
Shushizadeh and Azizyan (2014) reported the solvent-free synthesis of novel compounds involving 3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride as a precursor. This research underlines the compound's utility in green chemistry and the development of new synthetic methodologies Shushizadeh & Azizyan, 2014.
Catalysis and Chemical Transformations
A study by Hazra et al. (2015) utilized derivatives of aminopyridine in the synthesis of Schiff base copper(II) complexes, showcasing their role as catalysts in alcohol oxidation. This highlights the chemical's importance in catalysis and the synthesis of complex molecules Hazra et al., 2015.
properties
IUPAC Name |
3-(4-aminopyridin-2-yl)benzaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15;/h1-8H,(H2,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWFSDCXGKVOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)N)C=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718558 |
Source
|
Record name | 3-(4-Aminopyridin-2-yl)benzaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminopyridin-2-yl)benzaldehyde hydrochloride | |
CAS RN |
1334500-04-7 |
Source
|
Record name | Benzaldehyde, 3-(4-amino-2-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Aminopyridin-2-yl)benzaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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